molecular formula C21H16O5 B2585822 (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid CAS No. 853892-52-1

(4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid

Cat. No.: B2585822
CAS No.: 853892-52-1
M. Wt: 348.354
InChI Key: WJQHNEWGCZKROX-UHFFFAOYSA-N
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Description

“(4,9-Dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid” is a furochromene-based acetic acid derivative characterized by a fused furano-coumarin scaffold. The core structure consists of a furo[2,3-f]chromen system substituted with methyl groups at positions 4 and 9, a ketone at position 7, a phenyl group at position 3, and an acetic acid moiety at position 6. This compound is synthesized via multicomponent reactions (MCRs), as demonstrated in studies by Boris et al., which involve condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, aryl glyoxals, and Meldrum’s acid under acidic conditions . The reaction proceeds through intermediate γ-ketoacid formation, followed by cyclodehydration to yield the final product .

Properties

IUPAC Name

2-(4,9-dimethyl-7-oxo-3-phenylfuro[2,3-f]chromen-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-11-8-16-19(12(2)14(9-17(22)23)21(24)26-16)20-18(11)15(10-25-20)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQHNEWGCZKROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, phenylglyoxal, and Meldrum’s acid. This reaction proceeds in two main steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The synthesis of this compound involves multi-component cascade reactions , as demonstrated in a validated protocol from MDPI :

Reagents/Conditions :

  • 4-Methoxyphenylglyoxal

  • Meldrum’s acid

  • Triethylamine (Et₃N) in acetonitrile (MeCN), followed by HCl/AcOH

Mechanism :

  • Michael Addition : Coumarin derivatives react with arylglyoxal-Meldrum’s acid adducts to form γ-ketoacid intermediates.

  • Cyclodehydration : Acid-catalyzed intramolecular cyclization yields the furochromenone backbone.

Outcome :

  • Final product: 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid (74% yield) .

Oxidation

The 7-oxo group and methyl substituents are potential oxidation targets:

Reactive SiteReagentsExpected ProductNotes
7-Oxo groupKMnO₄ (acidic)Quinone derivativesLimited direct evidence; inferred from furocoumarin analogs .
Methyl groupsCrO₃Carboxylic acids (-COOH)Oxidation of methyl to carboxyl likely under strong conditions.

Reduction

Ketone Reduction :

  • NaBH₄/LiAlH₄ : Reduces the 7-oxo group to a hydroxyl (-OH), forming 7-hydroxy derivatives .

Acetic Acid Side Chain :

  • Catalytic Hydrogenation (H₂/Pd) : Potential decarboxylation to form alkyl chains, though steric hindrance may limit reactivity.

Substitution Reactions

The phenyl ring and furochromene core may undergo electrophilic substitution:

PositionReagentsProduct
Phenyl ring (C-3)HNO₃/H₂SO₄Nitro-substituted derivatives
Furochromene (C-4/9)Br₂ (Fe catalyst)Brominated analogs

Limitations :

  • Steric hindrance from methyl groups (C-4, C-9) may direct substitutions to the phenyl ring or less hindered positions.

Acid/Base-Driven Reactions

The acetic acid moiety participates in typical carboxylate reactions:

Reaction TypeReagents/ConditionsOutcome
EsterificationROH, H₂SO₄ (catalytic)Ethyl/methyl esters
Salt FormationNaOHSodium/potassium carboxylate salts

Stability :

  • The compound is stable under mild acidic conditions but may undergo lactone formation with prolonged heating in strongly acidic environments .

Biological Activity and Reactivity

While biological studies are beyond this scope, the compound’s reactivity informs its potential applications:

  • Enzyme Inhibition : The α,β-unsaturated ketone system may act as a Michael acceptor, covalently binding to thiol groups in enzymes .

  • Photoreactivity : The furochromene core could exhibit UV-induced crosslinking, similar to psoralens .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid has been achieved through several methods, including a multi-component condensation reaction involving arylglyoxals and Meldrum’s acid. This method yields the compound with a significant efficiency of approximately 74% . The compound's structure has been confirmed through various spectroscopic techniques, including NMR and mass spectrometry .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that certain synthesized derivatives demonstrate significant inhibition against pathogenic bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . The mechanism behind this activity is attributed to the structural features that enhance interaction with microbial targets.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies on breast cancer cell lines (MCF-7) revealed that certain derivatives exhibit cytotoxic effects, suggesting their potential as anticancer agents . The evaluation involved MTT assays to determine cell viability post-treatment with the compound.

Material Science Applications

In material science, this compound has been explored for its properties in polymer synthesis and as a potential additive in coatings due to its stability and reactivity . Its unique structure allows for modifications that can tailor its properties for specific applications.

Case Study: Antimicrobial Screening

A comprehensive study involving the synthesis of various derivatives was conducted to evaluate their antimicrobial efficacy. The results indicated that compounds with specific functional groups showed enhanced activity against tested microorganisms. For example, compounds with electron-withdrawing groups exhibited stronger inhibition against Pseudomonas aeruginosa compared to others .

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosa12.5 µg/mL

Case Study: Anticancer Activity

In another study focusing on anticancer activity, various derivatives were tested against MCF-7 cells. The results demonstrated that some derivatives significantly reduced cell viability at concentrations as low as 10 µM, indicating their potential as effective anticancer agents.

CompoundIC50 (µM)
7a5
8b15

Mechanism of Action

The mechanism by which (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furochromene acetic acid derivatives share a common scaffold but differ in substituents on the aryl ring or furochromene core. Below is a comparative analysis based on structural features, synthesis, and physicochemical properties.

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
(4,9-Dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid 4,9-dimethyl; 3-phenyl; 7-oxo; 8-acetic acid C₂₁H₁₈O₅ 350.36 853892-52-1
2-[3-(4-Fluorophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid 4-fluorophenyl at C3 C₂₁H₁₅FO₅ 366.34 853892-54-3
2-(3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid 3-tert-butyl; 4,9-dimethyl C₁₉H₂₀O₅ 328.36 853892-50-9
2-[3-(4-Bromophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid 4-bromophenyl at C3 C₂₁H₁₅BrO₅ 427.20 859113-93-2
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid 4-methoxyphenyl at C2 C₂₃H₂₀O₆ 404.40 Not provided

Physicochemical Properties

  • Lipophilicity (LogP) : Predicted LogP values increase with hydrophobic substituents (e.g., tert-butyl: ~4.4 ; bromophenyl: ~4.4 ).
  • Hydrogen Bonding: All derivatives possess hydrogen bond donors (acetic acid -OH) and acceptors (ketone, furan oxygen), influencing solubility and bioavailability.

Key Research Findings

Synthetic Efficiency: The parent compound’s synthesis achieves 74% yield without chromatography, demonstrating high atom economy .

Structural Versatility : Substituents at C3 (e.g., 4-fluoro, bromo, tert-butyl) modulate molecular weight and lipophilicity, critical for drug design .

Mechanistic Insights : Acid-catalyzed cyclodehydration is a key step in forming the furochromene core .

Biological Activity

(4,9-Dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid is a compound belonging to the class of furocoumarins, which are known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the reaction of arylglyoxals with Meldrum’s acid in the presence of base catalysts. A recent study reported a yield of 74% for this compound using a reflux method in acetonitrile with specific reactant ratios . The detailed synthetic route can be summarized as follows:

  • Reagents :
    • 4-Methoxyphenylglyoxal
    • Meldrum's acid
    • Base (e.g., Et₃N)
    • Solvent (e.g., acetonitrile)
  • Procedure :
    • Combine reactants in a solvent and reflux for several hours.
    • Acid-catalyzed cyclization leads to the final product.

Antioxidant Properties

Research indicates that furocoumarin derivatives exhibit significant antioxidant activity. The ability to scavenge free radicals has been linked to their potential in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against HeLa cells and L929 cells in vitro, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with cell growth and apoptosis. Specific interactions with G protein-coupled receptors (GPCRs) have been proposed as a mechanism for its anticancer effects .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on cancer cell lines, revealing IC50 values in the low micromolar range .
  • Animal Models :
    • In vivo studies using mouse models have shown that administration of this compound leads to reduced tumor growth and improved survival rates compared to control groups .

Data Summary

PropertyValue/Description
Molecular Weight438.5 g/mol
XLogP3-AA3.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5

Q & A

Q. What is the optimized synthetic route for (4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid?

The compound is synthesized via a two-step multicomponent reaction:

  • Step 1 : Reflux 5-hydroxy-4,7-dimethylcoumarin (2 mmol) with 4-methoxyphenylglyoxal (6 mmol), Meldrum’s acid (6 mmol), and triethylamine (6 mmol) in acetonitrile (MeCN) for 16 hours.
  • Step 2 : Add acetic acid (AcOH) and HCl to the residue, followed by reflux to induce cyclization.
  • Purification : Wash with 70% aqueous AcOH and water to remove impurities.
  • Characterization : Use 1H^1 \text{H}/13C^{13} \text{C}-NMR, HRMS, and IR spectroscopy for structural validation .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Chromatography : Thin-layer chromatography (TLC) to monitor reaction progress.
  • Spectroscopy :
  • 1H^1 \text{H}/13C^{13} \text{C}-NMR for functional group and aromatic proton analysis.
  • HRMS for molecular weight confirmation.
  • IR to identify carbonyl (C=O) and carboxylic acid (COOH) stretches.
    • Physical Properties : Melting point determination (e.g., 291–293°C) .

Q. How should researchers optimize reaction yields during synthesis?

  • Use a 6-fold excess of arylglyoxal and Meldrum’s acid to drive the reaction to completion.
  • Extend reflux time in MeCN (16 hours) to ensure intermediate formation.
  • Employ acidic workup (AcOH/HCl) for efficient cyclization .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. HRMS) be resolved during structural elucidation?

  • Perform 2D-NMR experiments (COSY, HSQC, HMBC) to assign ambiguous signals.
  • Cross-validate HRMS data with theoretical isotopic patterns.
  • Compare IR stretching frequencies with analogous compounds (e.g., 1726 cm1^{-1} for ester carbonyls) .

Q. What experimental design principles apply to studying structure-activity relationships (SAR)?

  • Variable Selection : Systematically modify substituents (e.g., methyl, phenyl groups) and assess bioactivity.
  • Biological Assays : Use dose-response curves in cytotoxicity or enzyme inhibition studies.
  • Computational Modeling : Apply DFT calculations to predict electronic effects on reactivity .

Q. How to assess environmental fate and ecological risks of this compound?

  • Follow protocols from Project INCHEMBIOL :
  • Laboratory Studies : Measure hydrolysis rates, photostability, and partition coefficients (log P).
  • Field Studies : Track bioaccumulation in model organisms (e.g., Daphnia magna) and abiotic compartments.
  • Risk Modeling : Use PBT (Persistence, Bioaccumulation, Toxicity) criteria for regulatory compliance .

Q. What strategies address mechanistic uncertainties in multicomponent reactions?

  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via column chromatography.
  • Kinetic Studies : Monitor reaction progress using in-situ NMR or HPLC to identify rate-limiting steps.
  • Computational Analysis : Apply density functional theory (DFT) to model transition states and reaction pathways .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

  • Solvent Optimization : Replace MeCN with greener solvents (e.g., ethanol/water mixtures) for large-scale reflux.
  • Catalyst Screening : Test alternatives to Et3_3N (e.g., DBU) to improve atom economy.
  • Process Analytical Technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to maintain consistency .

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